molecular formula C12H8ClNaO B076645 6-Chloro-2-phenylphenol sodium salt CAS No. 10605-11-5

6-Chloro-2-phenylphenol sodium salt

Cat. No. B076645
CAS RN: 10605-11-5
M. Wt: 226.63 g/mol
InChI Key: ILIQNZKNKDDYBT-UHFFFAOYSA-M
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Description

6-Chloro-2-phenylphenol sodium salt, also known as PCSP, is a chemical compound that has gained attention in scientific research due to its potential as an antimicrobial agent. It is a white crystalline powder that is soluble in water and commonly used in laboratory experiments.

Mechanism Of Action

The mechanism of action of 6-Chloro-2-phenylphenol sodium salt involves the disruption of the cell membrane of microorganisms, leading to their death. 6-Chloro-2-phenylphenol sodium salt has been shown to interact with the cell membrane of microorganisms, causing damage to the lipid bilayer and disrupting the integrity of the membrane.

Biochemical And Physiological Effects

6-Chloro-2-phenylphenol sodium salt has been found to have low toxicity in mammals, making it a promising candidate for use in various applications. It has been shown to have no significant effects on the liver, kidney, or blood parameters in animal studies. 6-Chloro-2-phenylphenol sodium salt has also been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

6-Chloro-2-phenylphenol sodium salt has several advantages for use in laboratory experiments. It is readily available, cost-effective, and has a wide range of applications. However, 6-Chloro-2-phenylphenol sodium salt has some limitations, including its potential toxicity to aquatic organisms and its limited solubility in some organic solvents.

Future Directions

There are several future directions for the research and development of 6-Chloro-2-phenylphenol sodium salt. One potential area of research is the development of new formulations of 6-Chloro-2-phenylphenol sodium salt for use in various applications. Another area of research is the investigation of the potential use of 6-Chloro-2-phenylphenol sodium salt in the treatment of inflammatory diseases. Additionally, the development of new methods for the synthesis of 6-Chloro-2-phenylphenol sodium salt could lead to improved efficiency and cost-effectiveness. Overall, 6-Chloro-2-phenylphenol sodium salt has great potential for use in various applications and warrants further research.

Synthesis Methods

The synthesis of 6-Chloro-2-phenylphenol sodium salt can be achieved through various methods, including the reaction of 6-chloro-2-phenylphenol with sodium hydroxide. The reaction can be carried out in an aqueous solution at elevated temperatures, resulting in the formation of the sodium salt of 6-Chloro-2-phenylphenol sodium salt.

Scientific Research Applications

6-Chloro-2-phenylphenol sodium salt has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 6-Chloro-2-phenylphenol sodium salt has been used in the development of disinfectants, antiseptics, and preservatives for various applications, including food processing, healthcare, and personal care products.

properties

CAS RN

10605-11-5

Product Name

6-Chloro-2-phenylphenol sodium salt

Molecular Formula

C12H8ClNaO

Molecular Weight

226.63 g/mol

IUPAC Name

sodium;2-chloro-6-phenylphenolate

InChI

InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1

InChI Key

ILIQNZKNKDDYBT-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]

SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]

Other CAS RN

10605-11-5

synonyms

3-chloro-2-biphenylol, sodium salt

Origin of Product

United States

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